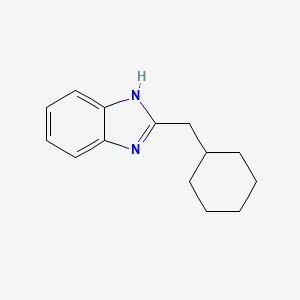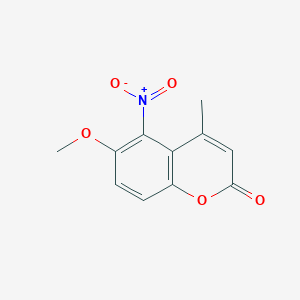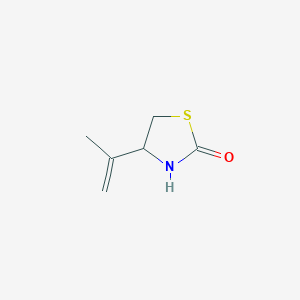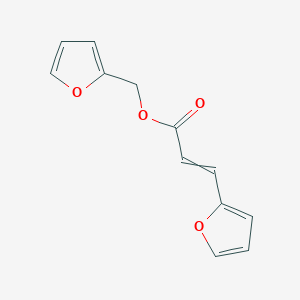![molecular formula C10H16O2 B14338596 2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol CAS No. 109611-10-1](/img/structure/B14338596.png)
2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol is an organic compound with the molecular formula C10H18O2. It is characterized by the presence of both an alkyne and an alkene functional group, making it a versatile molecule in organic synthesis. This compound is often used in various chemical reactions due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol typically involves the reaction of 2-methylhept-6-en-3-yn-2-ol with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base like sodium hydroxide or potassium hydroxide to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the alkyne.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s alkyne and alkene groups allow it to participate in a range of chemical reactions, which can modulate biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-6-hepten-3-yn-2-ol: Similar structure but lacks the ethoxy group.
3-Methyl-2-butenoic acid, 2,6-dimethylnon-1-en-3-yn-5-yl ester: Contains similar functional groups but has a different overall structure.
3-Methyl-6-(6-methylhept-5-en-2-yl)cyclohex-2-enone: Shares the alkyne and alkene functionalities but differs in the cyclic structure.
Uniqueness
2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol is unique due to the presence of both an alkyne and an alkene group, along with an ethoxy group. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
109611-10-1 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-(2-methylhept-6-en-3-yn-2-yloxy)ethanol |
InChI |
InChI=1S/C10H16O2/c1-4-5-6-7-10(2,3)12-9-8-11/h4,11H,1,5,8-9H2,2-3H3 |
InChI-Schlüssel |
BYFJBGLOGVGVCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CCC=C)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


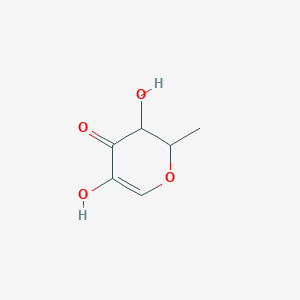


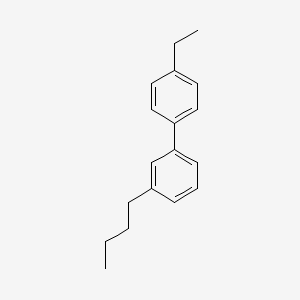


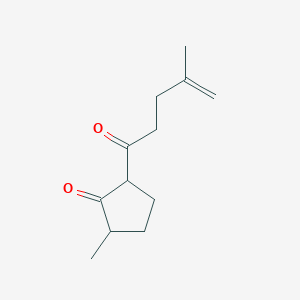
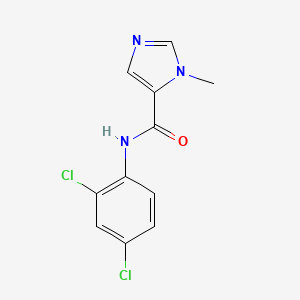

![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)
